molecular formula C19H25ClN4O2 B12413128 Kdm5B-IN-3

Kdm5B-IN-3

Cat. No.: B12413128
M. Wt: 376.9 g/mol
InChI Key: YPOZVBBSPPQEEN-UHFFFAOYSA-N
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Description

Kdm5B-IN-3 is a small molecule inhibitor specifically targeting the lysine demethylase 5B (KDM5B) enzyme. KDM5B is a member of the KDM5 family of histone demethylases, which play a crucial role in regulating gene expression by demethylating histone H3 lysine 4 (H3K4). This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer and neurodevelopmental disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kdm5B-IN-3 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Kdm5B-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired modification, often involving controlled temperature and pH .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced inhibitory activity and therapeutic applications .

Scientific Research Applications

Kdm5B-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of KDM5B in gene regulation and epigenetics.

    Biology: Investigated for its effects on cellular processes, including cell differentiation and proliferation.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly breast cancer, and neurodevelopmental disorders.

    Industry: Utilized in the development of new therapeutic strategies and drug formulations .

Mechanism of Action

Kdm5B-IN-3 exerts its effects by specifically inhibiting the KDM5B enzyme, which demethylates histone H3 lysine 4 (H3K4). By inhibiting this enzyme, this compound prevents the removal of methyl groups from H3K4, leading to changes in gene expression. This inhibition affects various molecular pathways, including those involved in cell cycle regulation, differentiation, and apoptosis .

Comparison with Similar Compounds

Kdm5B-IN-3 is compared with other inhibitors targeting the KDM5 family, including:

This compound stands out due to its specificity for KDM5B and its potential therapeutic applications in various diseases. Its unique structure and inhibitory properties make it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C19H25ClN4O2

Molecular Weight

376.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H25ClN4O2/c1-13(2)16-11-17(23-22-16)19(25)21-12-18(24-7-9-26-10-8-24)14-5-3-4-6-15(14)20/h3-6,11,13,18H,7-10,12H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

YPOZVBBSPPQEEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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